molecular formula C18H18ClN7O B10997519 1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B10997519
M. Wt: 383.8 g/mol
InChI Key: SXMDPCLMQVFZHT-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community This compound is characterized by its unique structure, which includes a chloropyridazine ring, a triazole moiety, and a piperidine carboxamide group

Preparation Methods

The synthesis of 1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the chloropyridazine and triazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(6-Chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the chloropyridazine or triazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

1-(6-Chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazine and piperidine moieties but lacks the triazole group, resulting in different chemical and biological properties.

    1-(6-Chloropyridazin-3-yl)piperidin-4-ol:

    Tris[1,2,4]triazolo[1,3,5]triazine: This compound features a triazole moiety but has a different overall structure, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C18H18ClN7O

Molecular Weight

383.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H18ClN7O/c19-15-6-7-16(24-23-15)26-8-2-4-13(10-26)18(27)22-14-5-1-3-12(9-14)17-20-11-21-25-17/h1,3,5-7,9,11,13H,2,4,8,10H2,(H,22,27)(H,20,21,25)

InChI Key

SXMDPCLMQVFZHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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